N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a p-tolyl group, and a pyrrolidin-1-ylsulfonyl benzamide moiety. Its distinct chemical framework makes it an interesting subject for studies in medicinal chemistry, material science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Oxidation: The oxidation of the thieno[3,4-c]pyrazole core to introduce the oxido group is usually achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group is typically introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.
Reduction: Reduction reactions can target the oxido group, converting it back to a hydroxyl or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Coupling Reagents: EDCI, DCC, palladium catalysts for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxido group and the sulfonyl moiety are likely key functional groups that facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxido-2-(phenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
The uniqueness of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide lies in its specific combination of functional groups and its structural framework. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-16-4-8-18(9-5-16)27-22(20-14-32(29)15-21(20)25-27)24-23(28)17-6-10-19(11-7-17)33(30,31)26-12-2-3-13-26/h4-11H,2-3,12-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRYFOGVRSBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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